N-(butylcarbamothioyl)-4-methylbenzamide
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Overview
Description
N-(butylcarbamothioyl)-4-methylbenzamide is a synthetic thiourea derivative known for its antifungal properties. This compound is of interest due to its ability to interact synergistically with other antifungal agents, enhancing their efficacy .
Preparation Methods
The synthesis of N-(butylcarbamothioyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with butyl isothiocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
N-(butylcarbamothioyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include organolithium reagents, which are known for their strong nucleophilic and basic properties . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(butylcarbamothioyl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The antifungal mechanism of N-(butylcarbamothioyl)-4-methylbenzamide involves disrupting the cell membrane integrity of fungal cells. It interferes with the synthesis of ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability and cell death . The compound also exhibits fungistatic activity, inhibiting the growth and proliferation of fungal cells .
Comparison with Similar Compounds
N-(butylcarbamothioyl)-4-methylbenzamide can be compared with other thiourea derivatives such as N-(cyclohexylcarbamothioyl) benzamide and N-(tert-butylcarbamothioyl) benzamide . These compounds share similar antifungal properties but differ in their molecular structures and specific activities. The unique butyl group in this compound contributes to its distinct chemical and biological properties .
Similar compounds include:
- N-(cyclohexylcarbamothioyl) benzamide
- N-(tert-butylcarbamothioyl) benzamide
- 4-bromo-N-(3-nitrophenyl) carbamothioyl benzamide
Properties
IUPAC Name |
N-(butylcarbamothioyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-3-4-9-14-13(17)15-12(16)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFSZNLCZZZOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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